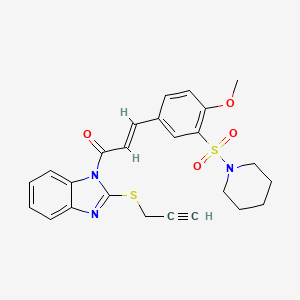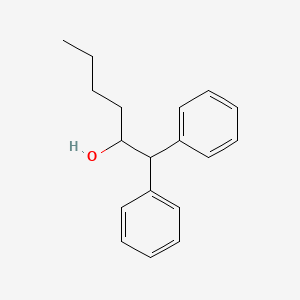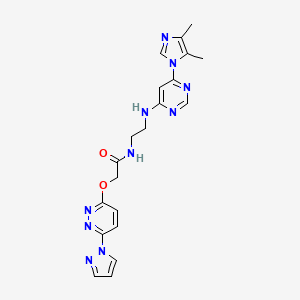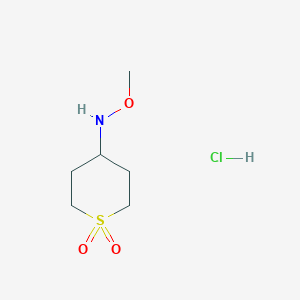![molecular formula C22H27N3O5S B2521940 N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 922076-65-1](/img/structure/B2521940.png)
N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a chemical entity that appears to be designed for biological activity, potentially as an inhibitor of human carbonic anhydrases. This class of compounds is of interest due to their therapeutic relevance in various diseases. The compound features a [1,4]oxazepine ring, which is a seven-membered heterocyclic structure containing nitrogen and oxygen atoms, and a sulfonamide group, which is known for its role in enzyme inhibition.
Synthesis Analysis
The synthesis of related compounds involves a ring-forming cascade reaction starting with key intermediates such as 4-chloro-3-nitrobenzenesulfonamide and bis-electrophilic phenols. The primary sulfonamide group is crucial for the ring construction, as it facilitates the formation of the [1,4]oxazepine ring under mild conditions . Although the exact synthesis of N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is not detailed in the provided papers, it likely follows a similar synthetic route.
Molecular Structure Analysis
The molecular structure of this compound includes a [1,4]oxazepine ring, which is a bicyclic system that can be synthesized through a ring-forming cascade reaction . The presence of a sulfonamide group is significant as it is known to interact with the zinc ion in the active site of carbonic anhydrases, which is essential for the inhibitory activity .
Chemical Reactions Analysis
The primary sulfonamide group in compounds like N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is reactive and plays a key role in the synthesis and biological activity of the molecule. It enables the construction of the [1,4]oxazepine ring and acts as a zinc-binding group in the inhibition of carbonic anhydrases . The reactivity of the sulfonamide group is influenced by the presence of substituents on the phenyl ring, which can affect the overall biological activity of the compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide are not explicitly provided, related sulfonamide compounds exhibit properties that make them suitable for biological applications. These properties include solubility in polar solvents, stability under physiological conditions, and the ability to form strong interactions with biological targets such as enzymes . The substituents on the phenyl ring can modulate these properties, potentially enhancing the compound's selectivity and potency as an enzyme inhibitor.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Research has shown that primary sulfonamide functionality, which is chemically related to the compound , enables the construction of [1,4]oxazepine rings. These rings act as effective prosthetic groups in enzyme inhibition, particularly for human carbonic anhydrases, which are therapeutically relevant. The inhibition of these enzymes has significant implications for understanding and treating various medical conditions, including glaucoma, epilepsy, and certain types of edema (A. Sapegin et al., 2018).
Heterocyclic Chemistry and Drug Design
Compounds like "N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide" often serve as key intermediates or lead structures in the synthesis of novel heterocyclic compounds. For instance, benzimidazole-tethered oxazepine hybrids have been synthesized and studied for their structural and electronic properties, offering insights into the design of potential drug candidates with improved activity profiles. Such compounds have also been evaluated for their nonlinear optical (NLO) properties, indicating applications beyond pharmaceuticals into materials science (A. Almansour et al., 2016).
Antimicrobial Activity
The structural motif present in the compound is often explored for its antimicrobial properties. Synthesis and evaluation of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have shown that these classes of compounds exhibit significant antimicrobial activity. This line of research is crucial for developing new antibiotics to combat resistant bacterial strains (Nada M. Abunada et al., 2008).
Catalysis and Green Chemistry
The chemical functionalities present in the compound highlight its potential application in catalysis and green chemistry. For example, magnetic iron oxide supported phenylsulfonic acid has been used as an efficient nanocatalyst for the green synthesis of tetrahydrobenzo[b]pyrans, showcasing how similar compounds can be utilized in environmentally friendly synthetic pathways (D. Elhamifar et al., 2018).
Antimicrobial and Anti-inflammatory Agents
Compounds containing sulfonamido moieties, akin to the chemical structure of interest, have been synthesized and assessed for their antimicrobial and anti-inflammatory activities. Such studies are vital for discovering new therapeutic agents that can address both infection and inflammation, indicating the broad applicability of these chemical frameworks in medicinal chemistry (B. V. Kendre et al., 2015).
Eigenschaften
IUPAC Name |
N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-6-20(26)23-15-7-10-17(11-8-15)31(28,29)24-16-9-12-19-18(13-16)25(4)21(27)22(2,3)14-30-19/h7-13,24H,5-6,14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECWHGNJMZENAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)




![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)


![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)
![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)